N-[2-(4-chlorophenyl)ethyl]-5-methylthiophene-2-carboxamide
Description
N-[2-(4-chlorophenyl)ethyl]-5-methylthiophene-2-carboxamide: is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocyclic compound, and its derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-5-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNOS/c1-10-2-7-13(18-10)14(17)16-9-8-11-3-5-12(15)6-4-11/h2-7H,8-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPSSGIWYYMARV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-chlorophenyl)ethyl]-5-methylthiophene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-methylthiophene-2-carboxylic acid and 2-(4-chlorophenyl)ethylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 5-methylthiophene-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Formation: The activated carboxylic acid reacts with 2-(4-chlorophenyl)ethylamine to form the desired amide bond, resulting in this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, reaction time, and the use of solvents and catalysts to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the amide group, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.
Substitution: Electrophilic reagents such as bromine (Br₂) or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various substituents on the thiophene ring.
Scientific Research Applications
Chemistry:
Catalysis: Thiophene derivatives, including N-[2-(4-chlorophenyl)ethyl]-5-methylthiophene-2-carboxamide, are used as ligands in catalytic reactions.
Materials Science: These compounds are used in the development of organic semiconductors and conductive polymers.
Biology and Medicine:
Pharmaceuticals: Thiophene derivatives are explored for their potential as therapeutic agents due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Probes: These compounds can be used as probes in biological studies to investigate various biochemical pathways.
Industry:
Agrochemicals: Thiophene derivatives are used in the development of pesticides and herbicides.
Dyes and Pigments: These compounds are used in the synthesis of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting various cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
- N-[2-(4-chlorophenyl)ethyl]-thiophene-2-carboxamide
- N-[2-(4-chlorophenyl)ethyl]-5-methylfuran-2-carboxamide
- N-[2-(4-chlorophenyl)ethyl]-5-methylpyrrole-2-carboxamide
Comparison:
- Structural Differences: The presence of different heterocyclic rings (thiophene, furan, pyrrole) can influence the compound’s chemical reactivity and biological activity.
- Biological Activity: The substitution pattern on the heterocyclic ring and the nature of the amide linkage can affect the compound’s interaction with biological targets, leading to variations in their therapeutic potential and applications.
N-[2-(4-chlorophenyl)ethyl]-5-methylthiophene-2-carboxamide stands out due to its unique combination of a thiophene ring and a chlorophenyl group, which imparts specific chemical and biological properties that can be leveraged in various scientific and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
